InChI=1S/C13H16N2O2/c14-11-12-1-3-13(4-2-12)17-10-7-15-5-8-16-9-6-15/h1-4H,5-10H2
. The Canonical SMILES representation is C1COCCN1CCOC2=CC=C(C=C2)C#N
.
4-(2-Morpholin-4-ylethoxy)benzonitrile is a synthetic compound classified under the benzonitrile derivatives. It possesses the molecular formula and is characterized by the presence of a morpholine ring, which contributes to its biological activity and solubility properties. This compound has garnered interest in medicinal chemistry due to its potential pharmacological applications.
4-(2-Morpholin-4-ylethoxy)benzonitrile is synthesized through organic chemical reactions involving specific precursors. It falls under the category of heterocyclic compounds, specifically those containing nitrogen within a morpholine structure. The compound's classification as a benzonitrile derivative indicates its structural relation to benzene and nitrile functional groups, which are pivotal in various chemical reactions and biological interactions.
The synthesis of 4-(2-Morpholin-4-ylethoxy)benzonitrile can be achieved through several methods, primarily involving nucleophilic substitution reactions. A common approach includes the reaction of 4-hydroxybenzonitrile with 2-(morpholin-4-yl)ethanol under acidic or basic conditions to facilitate the ether formation.
The molecular structure of 4-(2-Morpholin-4-ylethoxy)benzonitrile features a benzene ring substituted with a nitrile group and an ethoxy group attached to a morpholine moiety. The morpholine ring contributes to the compound's solubility and biological activity.
4-(2-Morpholin-4-ylethoxy)benzonitrile can participate in various chemical reactions typical for nitriles and ethers, including:
These reactions require careful control of conditions such as temperature, pH, and reagent concentrations to ensure high yields and selectivity for desired products.
The mechanism by which 4-(2-Morpholin-4-ylethoxy)benzonitrile exerts its biological effects involves interaction with specific biological targets, potentially including enzymes or receptors involved in cellular signaling pathways.
Research indicates that compounds with similar structures may exhibit activity against platelet aggregation, suggesting that this compound could influence cardiovascular functions through modulation of platelet activation processes.
Relevant data indicate that the compound's stability and solubility profile make it suitable for various applications in pharmaceutical formulations.
4-(2-Morpholin-4-ylethoxy)benzonitrile has potential applications in:
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2